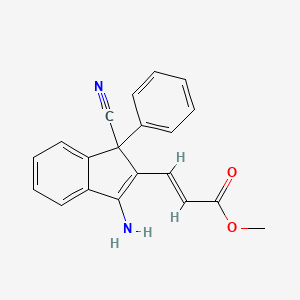
methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate is a complex organic compound with intriguing structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate typically begins with the formation of the indene scaffold. This can be achieved through a Diels-Alder reaction involving a phenylacetylene and a suitable diene. Subsequent functionalization steps introduce the cyano and amino groups.
Industrial Production Methods: Large-scale production may involve catalyzed reactions to ensure high yield and purity. Catalysts like palladium or platinum complexes can be employed, and optimized conditions include maintaining reaction temperatures between 80-120°C and using solvents like acetonitrile or dimethylformamide for effective solubility and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Introduction of an oxidizing agent like potassium permanganate can facilitate the oxidation of the indene moiety.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group to an amine.
Substitution: Halogenation reactions with agents like thionyl chloride can lead to the formation of halogen-substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, bromine.
Major Products:
Oxidation: Oxidized indene derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated products.
Scientific Research Applications
Chemistry: Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate serves as a building block for synthesizing more complex molecules. Its functional groups make it suitable for constructing new materials with specific electronic properties.
Biology: In biological research, this compound can act as a probe for studying enzyme activity due to its potential reactivity with various biomolecules.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific pathways in cancer cells.
Industry: In the industrial sector, its derivatives can be used in the manufacture of specialty chemicals, polymers, and coatings due to their stability and reactivity.
Mechanism of Action
Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate exerts its effects through interactions with specific molecular targets. The amino and cyano groups can engage in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modifying enzyme activities. These interactions influence cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
1-cyano-3-phenylindene
3-amino-1-phenylindene
1-amino-3-phenylindene
This unique combination of functional groups and structural elements makes methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-(3-amino-1-cyano-1-phenylinden-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-18(23)12-11-17-19(22)15-9-5-6-10-16(15)20(17,13-21)14-7-3-2-4-8-14/h2-12H,22H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNPGWFSNSASCS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2555611.png)
![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2555612.png)
![3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2555615.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2555616.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2555617.png)

![2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2555620.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)
